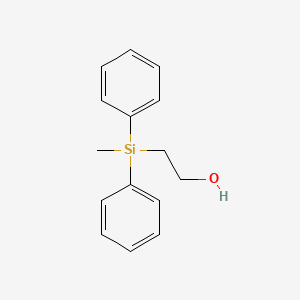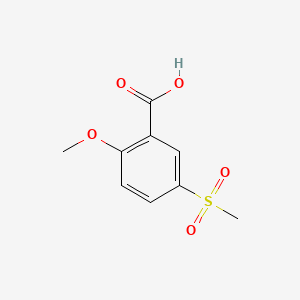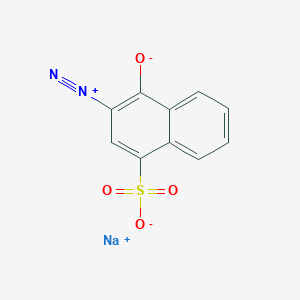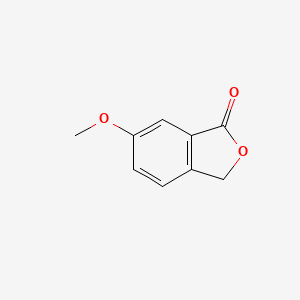
6-メトキシフタリド
概要
説明
6-Methoxyphthalide is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalide, characterized by the presence of a methoxy group at the sixth position of the phthalide ring
科学的研究の応用
6-Methoxyphthalide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Due to its potential anticancer properties, 6-Methoxyphthalide is being investigated for its therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
Target of Action
This compound is a unique chemical structure and its specific interaction with biological targets is still under investigation .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxyphthalide are not well-established. As a phthalide derivative, it may potentially influence various biochemical processes. The specific pathways and their downstream effects remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the activity of 6-Methoxyphthalide .
生化学分析
Biochemical Properties
6-Methoxyphthalide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase inhibitors such as p27KIP1 and p21CIP1, which are crucial in regulating the cell cycle . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types, such as HeLa cells . The compound’s ability to modulate these enzymes highlights its potential as a therapeutic agent in cancer treatment.
Cellular Effects
6-Methoxyphthalide has notable effects on various types of cells and cellular processes. In human HeLa cells, it induces G1 cell cycle arrest and apoptosis . This is achieved through the upregulation of cyclin-dependent kinase inhibitors and the activation of apoptotic pathways. Additionally, 6-Methoxyphthalide influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the expression of genes related to cell cycle regulation and apoptosis, such as p73, JunB, FKHR, and Bim . These effects underscore the compound’s potential in modulating cell function and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of 6-Methoxyphthalide involves its binding interactions with biomolecules and its ability to modulate gene expression. The compound binds to cyclin-dependent kinase inhibitors, leading to the inhibition of kinase activity and subsequent cell cycle arrest . Additionally, 6-Methoxyphthalide induces the expression of genes involved in apoptosis, further promoting cell death in cancer cells . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Dosage Effects in Animal Models
The effects of 6-Methoxyphthalide vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Methoxyphthalide may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6-Methoxyphthalide is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The compound’s involvement in these pathways highlights its potential impact on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of 6-Methoxyphthalide within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 6-Methoxyphthalide can accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methoxyphthalide is essential for its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cell cycle regulation and gene expression . Additionally, post-translational modifications and targeting signals may direct 6-Methoxyphthalide to specific cellular compartments, further influencing its activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 6-Methoxyphthalide can be synthesized through several methods. One common approach involves the bromination of substituted benzenes followed by reduction. Another method includes the L-Selectride reduction of 3-methoxyphthalic anhydride . Additionally, metalation of 3-methoxybenzyl alcohol and its chromium tricarbonyl complex, as well as the metalation of N,N-dimethyl-3-methoxybenzylamine, are also employed .
Industrial Production Methods: Industrial production of 6-Methoxyphthalide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions: 6-Methoxyphthalide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like L-Selectride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Methoxyphthalide can yield methoxyphthalic acid, while reduction can produce methoxyphthalide derivatives with altered functional groups.
類似化合物との比較
- 4-Methoxyphthalic acid
- Dimethyl 4-methoxyphthalate
- 3-Methoxyphthalic anhydride
Comparison: 6-Methoxyphthalide is unique due to the specific position of the methoxy group on the phthalide ring, which influences its chemical reactivity and biological activity. Compared to other methoxyphthalides, 6-Methoxyphthalide exhibits distinct properties that make it valuable for specific applications in research and industry.
特性
IUPAC Name |
6-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQYRDJSUITQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317624 | |
| Record name | 6-Methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-63-3 | |
| Record name | 6-Methoxyphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyphthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYPHTHALIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-inflammatory effects of 6-Methoxyphthalide derivatives?
A: Research indicates that certain derivatives of 6-Methoxyphthalide, specifically those with variations in the 3-ethyl and 7-hydroxy positions, exhibit inhibitory activity against superoxide anion generation by human neutrophils. This process is triggered by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB). For instance, (S)-3-ethyl-7-hydroxy-6-methoxyphthalide and (S)-3-ethyl-7-hydroxy-5,6-dimethoxyphthalide demonstrated significant inhibition with IC50 values below 29.8 μM. [] These findings suggest a potential role for these compounds in mitigating inflammation by suppressing neutrophil activity.
Q2: How is 6-Methoxyphthalide metabolized in different species?
A: Studies reveal that 6-Methoxyphthalide is metabolized into 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-2) in rats, rabbits, and humans. [] Interestingly, the excretion profiles of these metabolites vary significantly among species. For example, rabbits primarily excrete conjugated forms of MA-2, while humans excrete both free and conjugated forms. This highlights the importance of considering species-specific metabolic pathways when investigating the pharmacological properties of 6-Methoxyphthalide.
Q3: Are there any studies investigating the anti-cancer potential of 6-Methoxyphthalide derivatives?
A: Yes, a study has shown that 4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide (MP), a derivative of 6-methoxyphthalide isolated from the fungus Pestalotiopsis photiniae, demonstrates promising anti-cancer activity against human cervical cancer cells (HeLa). [] MP induces G1 cell cycle arrest and apoptosis in these cells, potentially by upregulating cell cycle inhibitors like p27KIP1 and p21CIP1. These findings warrant further investigation into the therapeutic potential of MP and other 6-methoxyphthalide derivatives for cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

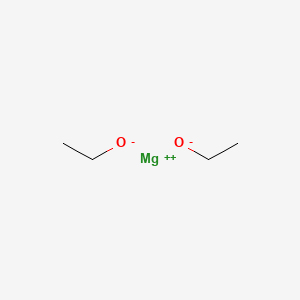
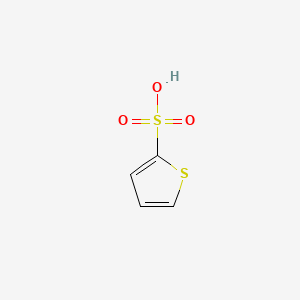
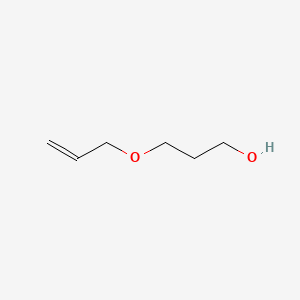

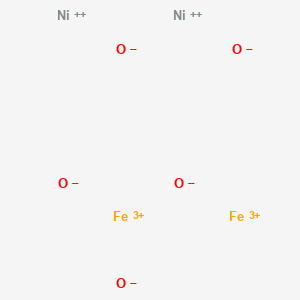

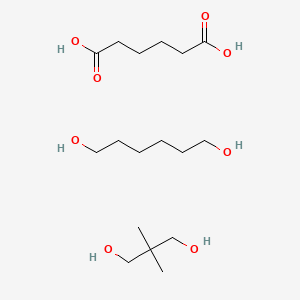
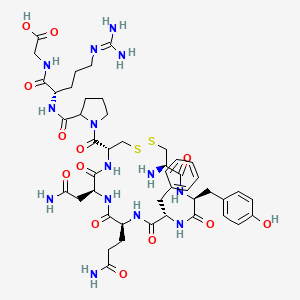
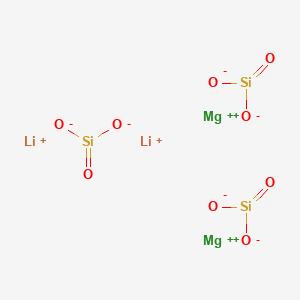

![(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B1583139.png)
